2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a fluorophenyl group, and a sulfonyl butanamido moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This method involves the coupling of boron reagents with halogenated thiophene derivatives in the presence of a palladium catalyst.
Another method involves the generation of fluorosulfonyl radicals, which can be used to introduce the sulfonyl group efficiently . This approach is concise and effective, providing a streamlined pathway to the desired compound.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing groups.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group enhances binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Sulfamoylphenyl)pyrimidines: These compounds also feature a sulfonyl group and have been studied for their COX-2 inhibitory activities.
Fluorinated Pyridines: These compounds share the fluorophenyl group and are used in various biological applications.
Uniqueness
What sets 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide apart is its combination of a thiophene ring with a fluorophenyl sulfonyl butanamido moiety. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-15-8-10-16(11-9-15)30(27,28)12-4-7-19(25)24-21-17(20(23)26)13-18(29-21)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H2,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWAKVRXSVACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.